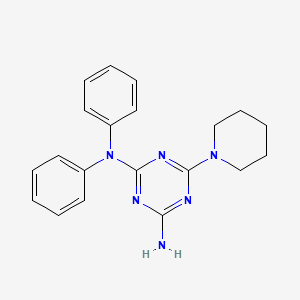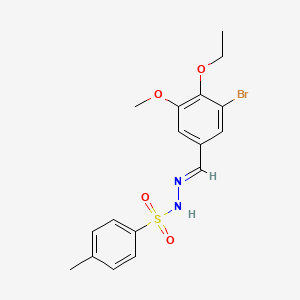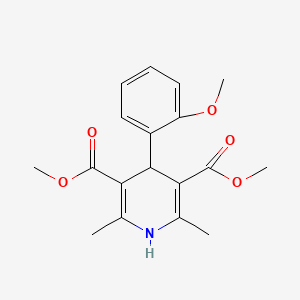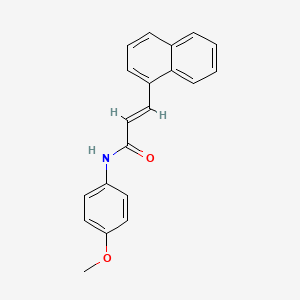![molecular formula C19H19N5OS B5597721 (1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597721.png)
(1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar tricyclic compounds, including thieno[2,3-d]pyrimidines, has been explored through various methods. For instance, Mittal et al. (2011) described the synthesis and characterization of substituted tricyclic compounds with antimicrobial activity, utilizing a systematic approach to generate new molecules and evaluate their biological effects [M. Mittal, Suraj M. Sarode And Dr. G. Vidyasagar, 2011]. Similarly, Sirakanyan et al. (2015) discussed the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides to synthesize new heterocyclic systems [S. Sirakanyan, D. Spinelli, A. Geronikaki, A. Hovakimyan, 2015].
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-yl compounds, including the subject molecule, has been extensively studied, revealing significant insights into their chemical behavior and potential applications. For example, a study by Shi et al. (2018) presented a green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of molecular structure in developing pharmacologically relevant compounds [Taoda Shi, Lynn K Kaneko, M. Sandino, Ryan Busse, Mae Zhang, Damian J Mason, Jason Machulis, Andrew J Ambrose, Donna D. Zhang, E. Chapman, 2018].
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4-yl compounds are known for their reactivity in various chemical reactions, leading to the formation of new molecules with diverse properties. A study by Wagner et al. (1993) explored the synthesis of 4-methyl-6-phenyl-thieno(2,3-d)pyrimidines, demonstrating the compound's potential for generating substances with antianaphylactic activity [G. Wagner, H. Vieweg, S. Leistner, 1993].
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin-4-yl compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various scientific domains. Research by Chen and Liu (2019) on the synthesis, characterization, and crystal structure of tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives provides valuable insights into how structural modifications impact these properties [Hong Chen, Mingguo Liu, 2019].
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activity, of thieno[2,3-d]pyrimidin-4-yl compounds, are of significant interest. The work by Horiuchi et al. (2009) on thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of Cyclin D1-CDK4 exemplifies the exploration of these properties for therapeutic applications [T. Horiuchi, J. Chiba, K. Uoto, T. Soga, 2009].
科学的研究の応用
Synthesis and Antimicrobial Activity
A significant area of research involving this compound focuses on the synthesis and characterization of new substituted tricyclic compounds, demonstrating notable antimicrobial activities. For instance, Mittal, Sarode, and Vidyasagar (2011) synthesized derivatives exhibiting significant antibacterial and antifungal properties against various strains such as Bacillus substilis, Escherichia coli, and Klebsiella pneumoniae, among others. Their work contributes to understanding the compound's role in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Diastereoselective Synthesis
The compound has also been used in the diastereoselective synthesis of bicyclic gamma-lactams, showcasing its utility in creating novel molecular structures. Research by Dekeukeleire, D’hooghe, and De Kimpe (2009) highlighted its application in transforming monocyclic beta-lactams into new bicyclic gamma-lactams through intramolecular nucleophilic trapping. This synthesis pathway opens avenues for developing compounds with potential therapeutic uses (Dekeukeleire, D’hooghe, & De Kimpe, 2009).
Antimicrobial and Anti-inflammatory Agents
Further research has explored the compound's derivatives as antimicrobial and anti-inflammatory agents. Tolba, El-Dean, Ahmed, and Hassanien (2018) prepared a new series of thieno[2,3-d]pyrimidine heterocyclic compounds, testing them for antimicrobial and anti-inflammatory properties. Their findings suggest that modifications in the thieno[2,3-d]pyrimidine ring enhance the compound's biological activities, making it a promising candidate for drug development (Tolba et al., 2018).
特性
IUPAC Name |
(1S,5R)-6-(pyridin-2-ylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-19-13-4-5-15(24(19)10-14-3-1-2-7-20-14)11-23(9-13)17-16-6-8-26-18(16)22-12-21-17/h1-3,6-8,12-13,15H,4-5,9-11H2/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKUBUCJXMRABE-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=N3)C4=C5C=CSC5=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=N3)C4=C5C=CSC5=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxypropyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597639.png)
![5-isopropyl-3-{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5597643.png)
![ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5597666.png)

![2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5597680.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5597690.png)

![1-benzyl-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5597713.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5597717.png)


![5,6,7-trimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5597736.png)
![2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B5597744.png)
![2-[(4-methoxyphenyl)amino]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5597746.png)